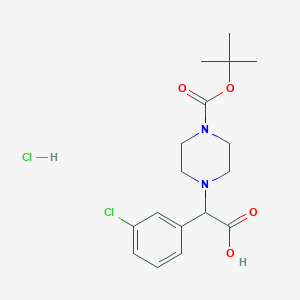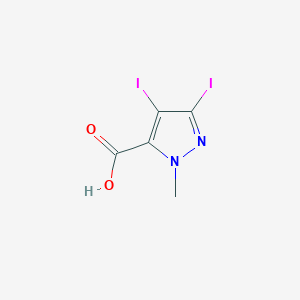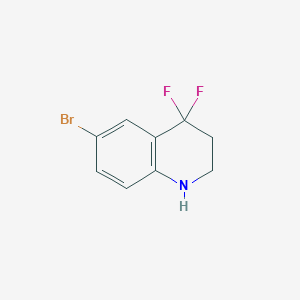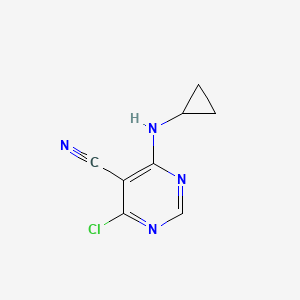
4-(1,10-Phenanthrolin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,10-Phenanthrolin-5-yl)benzonitrile is a chemical compound with the molecular formula C19H11N3 and a molecular weight of 281.31 g/mol . It is known for its unique structure, which combines a phenanthroline moiety with a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzonitrile typically involves the reaction of 1,10-phenanthroline with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction, where 1,10-phenanthroline is reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1,10-Phenanthrolin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives of phenanthroline.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzonitrile primarily involves its ability to chelate metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metal ions such as copper, iron, and zinc. These metal complexes can participate in redox reactions, catalysis, and other biochemical processes . The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, similar to 4-(1,10-Phenanthrolin-5-yl)benzonitrile but without the benzonitrile group.
4-(1,10-Phenanthrolin-5-yl)benzenamine: Similar structure but with an amine group instead of a nitrile group.
1,10-Phenanthrolin-5-amine: Another derivative of phenanthroline with an amine group.
Uniqueness
This compound is unique due to the presence of both the phenanthroline and benzonitrile moieties. This combination allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to its analogs .
Properties
Molecular Formula |
C19H11N3 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-(1,10-phenanthrolin-5-yl)benzonitrile |
InChI |
InChI=1S/C19H11N3/c20-12-13-5-7-14(8-6-13)17-11-15-3-1-9-21-18(15)19-16(17)4-2-10-22-19/h1-11H |
InChI Key |
FJXYFUCIAVWJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


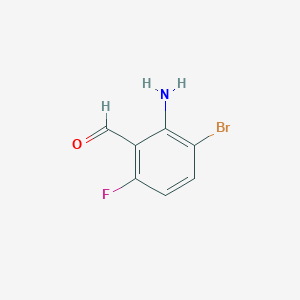
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
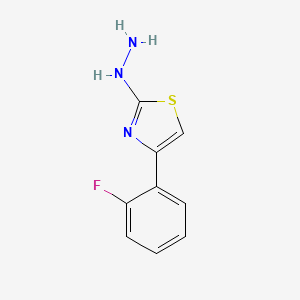



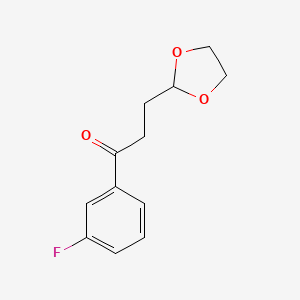
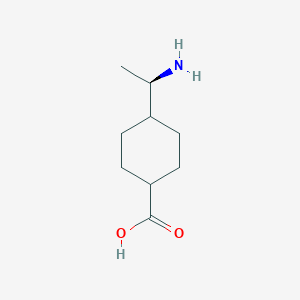
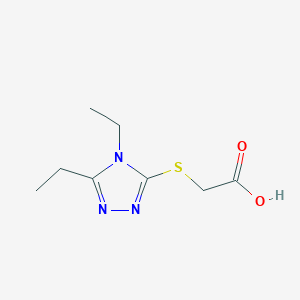
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
